![molecular formula C13H16F2N2O2 B2594810 N1-(2,4-difluorophenyl)-N2-isopentyloxalamide CAS No. 898356-50-8](/img/structure/B2594810.png)
N1-(2,4-difluorophenyl)-N2-isopentyloxalamide
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Overview
Description
N1-(2,4-difluorophenyl)-N2-isopentyloxalamide, also known as DPAI, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the oxalamide family and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Medicinal Chemistry
N1-(2,4-difluorophenyl)-N2-isopentyloxalamide: has significant potential in medicinal chemistry due to its fluorinated structure. Fluorinated compounds are known for their high stability and ability to enhance the bioavailability of pharmaceuticals . This compound could be used to design new drugs with improved pharmacokinetic properties.
Structural Biology
The crystal structure of this compound, as determined by X-ray diffraction, reveals important molecular interactions such as hydrogen bonding and molecular stacking . These findings can aid in the understanding of protein-ligand interactions, which is crucial in the development of targeted therapies.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to target receptors such as orexin receptors ox1r and ox2r .
Mode of Action
Similar compounds have been observed to block the binding of orexins, which are wake-promoting neuropeptides and endogenous ligands to these receptors .
Biochemical Pathways
Compounds with similar structures have been found to impact the orexin signaling pathway .
Result of Action
Similar compounds have been reported to reduce overactive wakefulness .
properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(3-methylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c1-8(2)5-6-16-12(18)13(19)17-11-4-3-9(14)7-10(11)15/h3-4,7-8H,5-6H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTMKSJQTASHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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